molecular formula C43H54N4O8 B13849650 Desacetyl Desformylvincristine

Desacetyl Desformylvincristine

Cat. No.: B13849650
M. Wt: 754.9 g/mol
InChI Key: VOZLTEFTENESPM-SBDANSSASA-N
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Description

Desacetyl Desformylvincristine is a derivative of vincristine, an antitumor alkaloid isolated from the periwinkle plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desacetyl Desformylvincristine can be synthesized through a series of chemical reactions involving the deacetylation and de-formylation of vincristine. One common method involves the use of Me3SI-mediated chemoselective deacetylation, which employs KMnO4 as an additive . This method is attractive due to its efficiency and the ability to tolerate diverse and sensitive functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar deacetylation and de-formylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Desformylvincristine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Scientific Research Applications

Desacetyl Desformylvincristine has a wide range of scientific research applications, including:

Mechanism of Action

Desacetyl Desformylvincristine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division. This mechanism is similar to that of vincristine, making it a potent antitumor agent .

Comparison with Similar Compounds

Similar Compounds

    Vincristine: The parent compound from which Desacetyl Desformylvincristine is derived. It is widely used in cancer treatment.

    Vinblastine: Another antitumor alkaloid with a similar mechanism of action but different chemical structure.

    Vindesine: A semi-synthetic derivative of vinblastine with enhanced antitumor activity.

Uniqueness

This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar alkaloids. These modifications can affect its bioavailability, potency, and toxicity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C43H54N4O8

Molecular Weight

754.9 g/mol

IUPAC Name

methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1

InChI Key

VOZLTEFTENESPM-SBDANSSASA-N

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O

Origin of Product

United States

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